3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

1,3,4-Thiadiazole-2-propanoic acid with anilinocarbonyl at 5-position: predicted LogP 1.88, TPSA 120.42 Ų—favorable drug-like space distinct from methyl/phenyl analogs. The anilinocarbonyl enhances H-bonding for GPR40, CAIX, and antimicrobial target engagement. Procure ≥95% purity to explore SAR on lipophilicity, metabolic stability, and receptor modulation. Key building block for metabolic disorder, oncology, and infectious disease libraries.

Molecular Formula C12H11N3O3S
Molecular Weight 277.3 g/mol
CAS No. 1142209-41-3
Cat. No. B1345821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid
CAS1142209-41-3
Molecular FormulaC12H11N3O3S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
InChIInChI=1S/C12H11N3O3S/c16-10(17)7-6-9-14-15-12(19-9)11(18)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17)
InChIKeyCFBBVAKTGBLVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid: Structural Features, Physicochemical Identity, and Supply Landscape


3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid (CAS 1142209-41-3) is a heterocyclic carboxylic acid featuring a 1,3,4-thiadiazole core substituted with an anilinocarbonyl group at the 5-position and a propanoic acid chain at the 2-position . This compound belongs to a class of 1,3,4-thiadiazole derivatives known for their broad-spectrum biological activities, including enzyme inhibition and receptor modulation [1]. Its molecular formula is C12H11N3O3S, with a molecular weight of 277.30 g/mol . Key physicochemical parameters include a predicted LogP of 1.88 and a topological polar surface area (TPSA) of 120.42 Ų [2], which place it in a favorable drug-like space. The compound is commercially available from multiple specialty chemical suppliers with purities typically ≥95% .

Why 1,3,4-Thiadiazole Propanoic Acid Analogs Cannot Be Substituted Interchangeably


The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, but small modifications to its substituents can profoundly alter physicochemical properties, target engagement, and biological outcomes [1]. Substituting the anilinocarbonyl group at the 5-position with a methyl, phenyl, or other moiety changes molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity [2]. These alterations directly impact solubility, membrane permeability, and metabolic stability [3]. Furthermore, the propanoic acid side chain is a critical pharmacophore for interactions with receptors such as GPR40, and even subtle changes in the adjacent heterocycle can modulate agonist potency [4]. Therefore, generic substitution without quantitative comparative data risks selecting a compound with suboptimal properties for the intended assay or synthetic application. The evidence below quantifies the specific differentiation points for 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid relative to its closest analogs.

Quantitative Differentiation of 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid vs. Closest Analogs


Structural Differentiation: Anilinocarbonyl vs. Methyl and Phenyl Substitution at the 5-Position

The target compound contains an anilinocarbonyl group at the 5-position of the 1,3,4-thiadiazole ring, distinguishing it from the simpler 5-methyl and 5-phenyl analogs. This substitution introduces an additional carbonyl oxygen and a phenyl ring via an amide linkage, increasing molecular weight, hydrogen-bonding capacity, and polar surface area relative to the methyl analog . Compared to the 5-phenyl analog, the anilinocarbonyl group provides a distinct spatial orientation and electronic environment due to the amide spacer . The presence of the amide bond may influence metabolic stability and target interactions [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and Polar Surface Area

The target compound exhibits a predicted LogP of 1.88 and a topological polar surface area (TPSA) of 120.42 Ų [1]. In contrast, the 5-methyl analog has a predicted LogP of 0.86 and a TPSA of 91.32 Ų . This represents a 118% increase in LogP and a 32% increase in TPSA for the anilinocarbonyl derivative. The higher LogP indicates increased lipophilicity, which can enhance membrane permeability but may reduce aqueous solubility [2]. The larger TPSA reflects increased hydrogen-bonding capacity, which can influence target binding and off-target profiles [3].

Lipophilicity Solubility Drug-likeness ADME Prediction

Biological Activity Context: 1,3,4-Thiadiazole Propanoic Acid Scaffold as GPR40 Agonists

The 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold has been validated as a GPR40 agonist platform. In a study evaluating 13 synthesized derivatives, four compounds activated GPR40 in the micromolar range [1]. The lead compound (8g) demonstrated remarkable aqueous solubility and microsomal stability, highlighting the scaffold's promise [2]. While the specific anilinocarbonyl derivative was not among the compounds reported, its structural similarity suggests it may be a suitable candidate for further GPR40 agonist optimization or related receptor modulation studies [3].

GPR40 Agonist Type 2 Diabetes Insulin Secretion Metabolic Stability

Commercial Availability and Purity for Procurement Planning

3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-propanoic acid is commercially available from multiple suppliers, including AKSci (95% purity) , Leyan (95+% purity) , and ChemDiv (no purity specified but available) . This multi-vendor availability reduces supply chain risk and enables competitive pricing. In contrast, some analogs, such as the 5-phenyl derivative, are less widely stocked or require custom synthesis . The compound's MDL number is MFCD12028256, facilitating database cross-referencing [1].

Chemical Procurement Building Block Purity Supply Chain

Procurement-Driven Application Scenarios for 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid


GPR40 Agonist Lead Optimization and SAR Studies

Given the validated GPR40 agonist activity of the 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold [1], this compound can serve as a key intermediate or building block for synthesizing novel GPR40 agonists. Its distinct anilinocarbonyl substituent offers a unique chemical space for exploring structure-activity relationships, particularly with respect to modulating lipophilicity and hydrogen-bonding interactions [2]. Researchers can procure this compound to generate focused libraries aimed at improving potency, metabolic stability, or solubility profiles compared to previously reported GPR40 agonists [1].

Physicochemical Property Tuning for Solubility and Permeability Optimization

The compound's predicted LogP of 1.88 and TPSA of 120.42 Ų [2] position it in a region of drug-like space distinct from simpler analogs. This makes it a valuable tool for medicinal chemists seeking to fine-tune the physicochemical properties of lead series. By incorporating the anilinocarbonyl-1,3,4-thiadiazole core, researchers can assess the impact on aqueous solubility, membrane permeability, and metabolic stability in comparative assays against methyl or phenyl analogs . Such studies can inform design strategies for achieving optimal ADME profiles in drug discovery programs.

Carbonic Anhydrase IX (CAIX) Inhibitor Screening

1,3,4-Thiadiazole derivatives, including those with propanoic acid side chains, have demonstrated moderate inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme associated with tumor progression . The anilinocarbonyl group may enhance binding affinity through additional hydrogen-bonding interactions with the enzyme active site. Procurement of this compound enables its inclusion in CAIX inhibitor screening panels, potentially identifying new lead compounds for anticancer research .

Antimicrobial Agent Development and Structure-Activity Studies

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in antimicrobial research, with numerous derivatives exhibiting activity against Gram-positive and Gram-negative bacteria, including MRSA . This specific compound, with its anilinocarbonyl moiety, may possess unique antimicrobial profiles or serve as a versatile intermediate for synthesizing more potent analogs. Procurement supports high-throughput screening against bacterial panels or targeted synthesis of novel antimicrobial agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.